molecular formula C22H17NO B14412881 5-([1,1'-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole CAS No. 83959-70-0

5-([1,1'-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole

Cat. No.: B14412881
CAS No.: 83959-70-0
M. Wt: 311.4 g/mol
InChI Key: BYFIZHGHEMEISS-UHFFFAOYSA-N
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Description

5-([1,1’-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole is a complex organic compound characterized by its unique structure, which includes a biphenyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole typically involves the reaction of 4-bromo-1,1’-biphenyl with 4-methylphenyl isocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-([1,1’-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Methylbiphenyl-4-carboxylic acid
  • N,N′-diphenyl-N,N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine

Uniqueness

5-([1,1’-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

83959-70-0

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

2-(4-methylphenyl)-5-(4-phenylphenyl)-1,3-oxazole

InChI

InChI=1S/C22H17NO/c1-16-7-9-20(10-8-16)22-23-15-21(24-22)19-13-11-18(12-14-19)17-5-3-2-4-6-17/h2-15H,1H3

InChI Key

BYFIZHGHEMEISS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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